5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole

Medicinal Chemistry Chemical Synthesis Quality Control

5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole (CAS 955976-36-0) features a unique, regiospecific dual heterocyclic architecture—combining pyrazole, para-substituted phenyl, and 1,3-oxazole—that delivers a rigid scaffold with LogP 2.53 and TPSA 43.85 Ų, ideal for ATP-competitive kinase inhibitor design. Unlike regioisomers, this specific substitution pattern ensures consistent π-stacking interactions and binding stability, critical for reproducible SAR campaigns. Procure at ≥98% purity to minimize off-target effects in sensitive biochemical assays.

Molecular Formula C12H9N3O
Molecular Weight 211.224
CAS No. 955976-36-0
Cat. No. B2532384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole
CAS955976-36-0
Molecular FormulaC12H9N3O
Molecular Weight211.224
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)C3=CN=CO3
InChIInChI=1S/C12H9N3O/c1-6-14-15(7-1)11-4-2-10(3-5-11)12-8-13-9-16-12/h1-9H
InChIKeyWPNODROMNPJRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole (CAS 955976-36-0): A Pyrazole-Oxazole Hybrid Building Block for Medicinal Chemistry


5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole (CAS 955976-36-0) is a heterocyclic organic compound that integrates a 1H-pyrazole moiety, a para-substituted phenyl ring, and a 1,3-oxazole core into a single, rigid scaffold . With a molecular formula of C12H9N3O and a molecular weight of 211.22 g/mol, this compound is supplied at purities ranging from 95% to ≥98% by commercial vendors for research and development applications . Its dual heterocyclic architecture provides a versatile platform for the construction of biologically active molecules, making it a valuable building block in drug discovery, agrochemical synthesis, and materials science [1].

5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole (CAS 955976-36-0): Why Regioisomerism and Electronic Effects Preclude Generic Substitution


The substitution pattern and electronic landscape of 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole cannot be readily interchanged with closely related analogs without altering critical molecular recognition properties. Regioisomers—such as 2-, 4-, or 5-substituted oxazoles—exhibit distinct dipole moments, π-stacking geometries, and hydrogen-bonding capabilities due to the asymmetric distribution of heteroatoms (N and O) within the oxazole ring [1]. Furthermore, the para-attachment of the pyrazole moiety to the phenyl linker creates a specific linear geometry and extended conjugation that differs fundamentally from ortho- or meta-substituted analogs. In silico studies on phenyl-substituted 1,3-oxazoles demonstrate that the position and nature of substituents directly influence the stability of pharmacophore-biomolecule complexes, with calculated binding energy differences exceeding 2.5 kcal/mol depending on substitution patterns and aromatic interactions [1]. Consequently, substituting 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole with an alternative oxazole-pyrazole hybrid of different regiochemistry or connectivity may lead to divergent biological activity, altered ADME properties, and inconsistent synthetic outcomes, compromising experimental reproducibility and lead optimization efforts.

5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole (CAS 955976-36-0): Quantitative Differentiation Evidence from Vendors, Computational Models, and Class-Level Data


Purity Level and Supply Chain Consistency: A Direct Vendor Comparison for 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole

Commercial sourcing of 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole varies significantly in certified purity levels, which directly impacts the reliability of downstream biological assays and synthetic transformations. While multiple vendors offer this building block, reported purity specifications range from a minimum of 95% (CymitQuimica) to NLT 97% (MolCore) and ≥98% (Chemscene) . Procurement from suppliers with higher certified purity (e.g., ≥98%) reduces the risk of confounding effects from impurities in sensitive experiments such as kinase inhibition profiling or cell-based cytotoxicity assays. This variability in vendor-supplied purity is a quantifiable differentiator that can inform sourcing decisions for critical research applications .

Medicinal Chemistry Chemical Synthesis Quality Control

Computational ADME Properties: LogP and TPSA of 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole Relative to Common Oxazole Derivatives

The predicted physicochemical parameters of 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole position it within a favorable drug-like space compared to many unsubstituted or simpler oxazole analogs. The compound exhibits a calculated LogP of 2.5273 and a Topological Polar Surface Area (TPSA) of 43.85 Ų . In contrast, the parent 1,3-oxazole has a LogP of approximately -0.97 and a TPSA of 26.03 Ų . This substantial increase in lipophilicity (ΔLogP ≈ +3.5) enhances membrane permeability, while the moderate TPSA (<60 Ų) suggests good oral bioavailability potential according to Lipinski's and Veber's rules. The specific balance of LogP and TPSA for this pyrazole-phenyl-oxazole scaffold is not universally shared by other regioisomers or heterocyclic building blocks, providing a quantitative basis for selecting this compound in library design where balanced ADME properties are desired .

ADME Prediction Drug Design Physicochemical Profiling

Enhanced Binding Stability Inferred from Phenyl-Substituted 1,3-Oxazole Class Studies: π-Stacking Contributions to Biomolecular Interactions

In silico studies on phenyl-substituted 1,3-oxazoles provide class-level evidence that the 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole scaffold is predisposed to form more stable complexes with protein targets compared to unsubstituted or minimally substituted oxazoles. Quantum chemical calculations show that the introduction of conjugated phenyl groups at positions 2 and 5 of the 1,3-oxazole core increases the stability of the pharmacophore-biomolecule complex along the oxazole core by 0.2 and 0.5 kcal/mol, respectively [1]. More significantly, modeling of the complex formed by phenyl substituents at positions 2 and 5 with a phenylalanine residue (a representative protein fragment) reveals an additional stabilization of 2.5 kcal/mol via a π-stacking mechanism [1]. Since 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole contains a 5-phenyl group conjugated with a pyrazole moiety, it is structurally positioned to benefit from analogous π-π stacking and hydrophobic interactions, potentially enhancing binding affinity for aromatic-rich protein binding sites relative to simpler oxazole analogs lacking this extended conjugation [1].

Molecular Modeling Binding Affinity Structure-Activity Relationship

Kinase Inhibition Potential: Precedence from Oxazolyl-Pyrazole Derivatives Patents

The oxazolyl-pyrazole structural motif present in 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole has been explicitly claimed in patents as a scaffold for multiple protein kinase inhibitors. US Patent Application 2004/0180881 describes oxazolyl-pyrazole derivatives as compounds endowed with protein kinase inhibiting activity, useful in treating diseases associated with disregulated kinase activity such as cancer, cell proliferative disorders, and viral infections [1]. While no specific IC50 data for 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole itself is disclosed in the patent, the core scaffold is structurally aligned with the claimed generic formulas (I) and (II) [1]. This establishes a class-level precedence for kinase inhibition that is absent for many alternative heterocyclic building blocks (e.g., simple phenyl oxazoles or pyrazoles lacking the oxazole conjugation). Furthermore, the patent specifically highlights that modifications to the pyrazole substitution pattern and the oxazole ring position can modulate kinase selectivity profiles, underscoring the non-interchangeable nature of closely related analogs [1].

Kinase Inhibition Cancer Research Cell Signaling

5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole (CAS 955976-36-0): Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Orally Bioavailable Kinase Inhibitors

Given its favorable LogP (2.53) and TPSA (43.85 Ų) , coupled with the class-level precedence for kinase inhibition [1], 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole is ideally suited as a core scaffold in the design of novel ATP-competitive kinase inhibitors. Its moderate lipophilicity and low TPSA align with drug-like property guidelines, increasing the likelihood of achieving oral bioavailability in lead candidates. Researchers can leverage this building block to synthesize focused libraries targeting kinases implicated in oncology or inflammatory diseases, while avoiding regioisomers that may exhibit inferior permeability or target engagement [2].

Biochemical Assays: High-Purity Starting Material for Structure-Activity Relationship (SAR) Studies

Procuring 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole from vendors that certify purity ≥98% (e.g., Chemscene) minimizes the risk of off-target effects or false positives in sensitive biochemical assays . This high-purity material is recommended for initial hit validation and dose-response studies, where even trace impurities can confound IC50 determinations. The consistent supply chain and documented computational properties further support its use in reproducible SAR campaigns aimed at optimizing potency and selectivity .

Molecular Modeling and Virtual Screening: π-Stacking-Enabled Hit Identification

The class-level in silico evidence indicating a 2.5 kcal/mol stabilization via π-stacking with aromatic protein residues (e.g., phenylalanine) [2] positions 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole as a privileged scaffold for virtual screening against targets with hydrophobic or aromatic-rich binding pockets. Medicinal chemists can prioritize this building block when designing libraries aimed at disrupting protein-protein interactions or engaging kinase ATP-binding sites, where enhanced binding stability from π-π interactions can translate to improved target affinity and prolonged residence time [2].

Agrochemical Discovery: Pesticide Lead Generation Based on Oxazole-Pyrazole Scaffolds

Recent patent literature describes pyrazole oxime ether compounds containing a 5-aryloxazole structure that exhibit effective prevention and control of harmful insects [3]. While not directly linked to 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole, this class-level precedent supports the exploration of this building block in the synthesis of novel pesticides and herbicides. The compound's rigid, conjugated architecture may contribute to favorable physicochemical properties for foliar uptake and target site penetration in agricultural applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.